2-iodo-N-(2-iodophenyl)benzamide
Description
Properties
IUPAC Name |
2-iodo-N-(2-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9I2NO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRXKZJEAQPPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9I2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301581 | |
| Record name | 2-Iodo-N-(2-iodophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333349-66-9 | |
| Record name | 2-Iodo-N-(2-iodophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333349-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-N-(2-iodophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: 2-Iodobenzoic Acid and 2-Iodoaniline
2-Iodobenzoic acid is typically synthesized via directed electrophilic iodination of benzoic acid using iodine monochloride (ICl) or a mixture of potassium iodide (KI) and iodate (KIO₃) in acidic media. For 2-iodoaniline , the Sandmeyer reaction remains the most reliable method, wherein 2-nitroaniline is diazotized with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by iodide substitution using KI.
Direct Amidation Route
Acid Chloride Formation
2-Iodobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds quantitatively within 2–3 hours, yielding 2-iodobenzoyl chloride as a pale-yellow liquid.
Coupling with 2-Iodoaniline
The acid chloride is reacted with 2-iodoaniline in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base such as triethylamine (Et₃N) or pyridine to scavenge HCl. The reaction typically achieves yields of 80–85% after purification via silica gel chromatography.
Key Data:
-
Solvent: THF, DCM
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Temperature: 0°C to room temperature
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Yield: 82–87%
-
Purity: >95% (HPLC)
Copper-Catalyzed Ullmann-Type Coupling
Reaction Design
Copper(I) iodide (CuI) catalyzes the coupling of 2-iodobenzoic acid derivatives with 2-iodoaniline in the presence of a bidentate ligand (e.g., 1,10-phenanthroline) and a phosphate base (K₃PO₄). This method avoids the need for acid chloride intermediates and operates under milder conditions.
Optimized Conditions
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline (20 mol%)
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Base: K₃PO₄ (2.0 equiv)
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Solvent: Dimethylformamide (DMF)
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Temperature: 90°C
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Time: 12 hours
Sequential Iodination Strategies
Late-Stage Benzamide Iodination
N-(2-Iodophenyl)benzamide is subjected to electrophilic iodination using N-iodosuccinimide (NIS) in the presence of a silver triflate (AgOTf) catalyst. The silver ion coordinates to the amide carbonyl, directing iodination to the ortho position.
Key Data:
Halogen Exchange on Brominated Precursors
2-Bromo-N-(2-bromophenyl)benzamide undergoes halogen exchange with excess KI in a dimethylacetamide (DMAc)/water mixture under catalytic Cu(I). This method is less favored due to competing hydrolysis side reactions.
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Analysis
Single-crystal X-ray studies of analogous iodinated benzamides reveal planar amide linkages and intermolecular halogen bonding (C–I⋯π interactions), which stabilize the crystal lattice. For this compound, the dihedral angle between the benzamide and aniline rings is expected to approximate 80–85°, based on isomeric structures.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 8.0 Hz, 1H, Ar–H), 7.78–7.65 (m, 4H, Ar–H), 7.45 (t, J = 7.6 Hz, 1H, Ar–H), 7.32 (d, J = 8.4 Hz, 1H, Ar–H).
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¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 139.5–122.0 (Ar–C), 94.1 (C–I).
Comparative Evaluation of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Amidation | High yield, minimal byproducts | Requires acid chloride handling | 82–87 | >95 |
| Ullmann Coupling | Avoids acid chlorides, mild conditions | Longer reaction time, costly ligands | 75–80 | 90–95 |
| Late-Stage Iodination | Regioselective, scalable | Silver catalyst cost, moderate yields | 70–75 | 85–90 |
| Halogen Exchange | Utilizes brominated precursors | Low efficiency, side reactions | 50–60 | 80–85 |
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(2-iodophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
2-iodo-N-(2-iodophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2-iodophenyl)benzamide involves its interaction with molecular targets through hydrogen bonding, halogen bonding, and π-π interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the target molecules and the context of the study.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amide Nitrogen
2-Iodo-N-(2-Methoxyethyl)Benzamide (Compound 27)
- Synthesis : Prepared via reaction of 2-iodobenzoyl chloride with 2-methoxyethylamine (34% yield) .
- Key Data :
- Comparison : The methoxyethyl group enhances solubility in polar solvents compared to the bulky 2-iodophenyl substituent. Lower yield (34% vs. 89% for compound 2g in ) suggests steric hindrance limits reactivity.
2-Iodo-N-(4-Phenoxyphenyl)Benzamide
- Synthesis: 33% yield via coupling of 2-iodobenzoyl chloride with 4-phenoxyaniline .
- Key Data: $^{13}\text{C NMR}$: δ 165.91 (C=O), δ 153.51 (phenoxy C-O) .
Structural Isomers and Crystal Packing
2-Iodo-N-(2-Nitrophenyl)Benzamide vs. N-(2-Iodophenyl)-2-Nitrobenzamide
- Crystal Interactions :
- Comparison : Isomeric differences drastically alter supramolecular architectures, highlighting the role of substituent positioning in solid-state properties.
Biological Activity
2-Iodo-N-(2-iodophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H9I2NO. The presence of two iodine atoms significantly influences its chemical reactivity and biological interactions. The compound's structure includes:
- Two Iodine Atoms: These enhance the compound's ability to participate in halogen bonding, which can improve interactions with biological targets.
- Aromatic Amide Group: This functional group is known for its diverse pharmacological properties.
The mechanism by which this compound exerts its biological effects involves several interaction types:
- Hydrogen Bonding: The amide nitrogen can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions.
- Halogen Bonding: The iodine atoms can engage in halogen bonding, enhancing the compound's binding affinity to specific targets.
- π-π Interactions: The aromatic rings facilitate π-π stacking interactions with nucleobases or other aromatic systems in biomolecules.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that aromatic amides can act against various bacterial strains, suggesting potential applications in developing new antibacterial agents.
Anticancer Activity
The compound has been investigated for its anticancer properties. Its structural similarity to known anticancer agents allows it to interact with cancer cell pathways. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through modulation of key signaling pathways .
Anti-inflammatory Effects
Aromatic amides have also been reported to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic effects in inflammatory diseases.
Research Findings and Case Studies
- Synthesis and Characterization:
-
Biological Assays:
- In vitro assays demonstrated that the compound exhibits significant activity against specific bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer assays revealed that treatment with this compound resulted in reduced viability of cancer cell lines, indicating its potential as a lead compound for further development .
-
Structure-Activity Relationship (SAR):
- Comparative studies with related compounds highlight the importance of iodine substitution in enhancing biological activity. For example, compounds lacking iodine showed diminished efficacy in antimicrobial and anticancer assays.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Iodobenzamide | One iodine atom | Moderate antimicrobial |
| N-Phenylbenzamide | No iodine atoms | Low biological activity |
| 2-Iodo-N-(4-nitrophenyl)benzamide | Two iodine atoms, nitro group | Enhanced anticancer effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-iodo-N-(2-iodophenyl)benzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions, such as Ullmann-type couplings or palladium-catalyzed cross-couplings, to introduce iodine atoms at the ortho positions of the benzamide scaffold. Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve solubility and reaction kinetics .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating high-purity product. Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and iodine integration .
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., iodine’s natural isotope distribution) .
- X-ray crystallography : For definitive structural confirmation, as demonstrated in analogous iodinated benzamides .
- Computational modeling : DFT calculations (e.g., Gaussian) to analyze electronic effects of iodine substituents on the benzamide core .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and control for residual solvents or byproducts .
- Assay conditions : Standardize cell-based assays (e.g., fixed incubation times, consistent cell lines) to minimize variability .
- Structural analogs : Compare data with structurally similar compounds (e.g., N-(2-iodophenyl)-3-methyl-4-nitrobenzamide) to identify substituent-dependent trends .
- Case Example : If one study reports antimicrobial activity while another does not, test both under identical conditions and include positive controls (e.g., ciprofloxacin) .
Q. How can researchers leverage the iodine atoms in this compound for advanced applications like radiopharmaceuticals or halogen bonding studies?
- Methodological Answer :
- Radioimaging : Substitute stable iodine with ¹²³I/¹²⁵I isotopes for SPECT imaging. Use iodination protocols adapted from radiochemistry literature .
- Halogen bonding : Characterize XB interactions via crystallography (e.g., C–I···O/N distances < 3.5 Å) and compare binding affinities in host-guest systems .
- Therapeutic targeting : Screen against iodine-sensitive targets (e.g., thyroid peroxidase) using enzyme inhibition assays with kinetic analysis (IC₅₀/Ki determination) .
Q. What computational and experimental approaches are recommended to study the thermodynamic stability of this compound under varying conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures and identify stability thresholds (e.g., >150°C for storage) .
- Solubility studies : Use shake-flask methods in buffers (pH 1–10) to assess pH-dependent solubility, critical for formulation .
- DFT-based stability prediction : Calculate bond dissociation energies (BDEs) for C–I bonds to predict degradation pathways .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; iodine’s electron-withdrawing effect may deshield aromatic protons differently .
- Dynamic effects : Rotational barriers in the benzamide bond can cause signal splitting—variable-temperature NMR (VT-NMR) can resolve this .
- Reference compounds : Use analogs like 2-iodo-4-methoxy-N,N-dimethylbenzamide as internal standards for peak assignment .
Q. What role does the ortho-iodo substitution pattern play in modulating the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric hindrance : Ortho-iodo groups reduce accessibility for catalysts, necessitating bulky ligands (e.g., SPhos) to prevent side reactions .
- Electronic effects : Iodine’s electronegativity directs electrophilic substitution; meta/para positions may react preferentially in subsequent functionalization .
- Case Study : Compare Suzuki coupling yields with para-iodo vs. ortho-iodo analogs to quantify steric vs. electronic contributions .
Ethical and Compliance Considerations
Q. What protocols ensure compliance with safety standards when handling this compound?
- Methodological Answer :
- Toxicity screening : Perform Ames tests for mutagenicity and LD₅₀ assays in rodent models before in vivo studies .
- Waste disposal : Follow EPA guidelines for halogenated waste, including neutralization before incineration .
- PPE : Use nitrile gloves and fume hoods to prevent dermal/airborne exposure, given iodine’s volatility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
